BenchChemオンラインストアへようこそ!

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate

Procurement reproducibility Analytical characterization AldrichCPR unique chemical

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate (CAS 178488-38-5, MFCD09864098) is a heterocyclic building block that bears a C3‑formyl substituent and a C2‑ethyl ester on the imidazo[1,2‑a]pyridine core (C₁₁H₁₀N₂O₃, MW 218.21 g·mol⁻¹). It is supplied as a solid and is listed in the Sigma‑Aldrich AldrichCPR collection under catalog number OTV000435, explicitly intended for early‑discovery research.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 178488-38-5
Cat. No. B3021249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
CAS178488-38-5
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC=CC2=N1)C=O
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)13-6-4-3-5-9(13)12-10/h3-7H,2H2,1H3
InChIKeyZKUWBZQURLPJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate (CAS 178488-38-5) – Core Pharmacophore Identity and Procurement Baseline


Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate (CAS 178488-38-5, MFCD09864098) is a heterocyclic building block that bears a C3‑formyl substituent and a C2‑ethyl ester on the imidazo[1,2‑a]pyridine core (C₁₁H₁₀N₂O₃, MW 218.21 g·mol⁻¹) [1]. It is supplied as a solid and is listed in the Sigma‑Aldrich AldrichCPR collection under catalog number OTV000435, explicitly intended for early‑discovery research [2]. The compound is recognized as a Designated Sourcing Intermediate (DSI) under the DTXSID001229954 identifier, and multiple commercial vendors (e.g., ChemScene, Chemenu) offer it at purities typically ≥95% . This baseline profile frames the compound as a functionally dense, bifunctional heterocycle whose sourcing characteristics are directly shaped by its membership in a supplier‑curated “unique‑chemicals” portfolio.

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate – Rational Barriers to In‑Class Substitution


Imidazo[1,2‑a]pyridine‑2‑carboxylate esters that share the C2‑ester group but differ at C3 are not freely interchangeable. The C3‑formyl group provides a reactive electrophilic handle absent in the unsubstituted, 3‑methyl, or 3‑hydroxymethyl analogs, directly dictating the compound’s utility in condensation‐driven library synthesis . Furthermore, the baseline imidazo[1,2‑a]pyridine‑2‑carboxylate core (CAS 38922‑77‑9) exhibits a predicted pKa shift of ~0.6 log units and a markedly different hydrogen‑bond acceptor count relative to the 3‑formyl ester, confirmed by computed physicochemical descriptors . These differences mean that a direct “drop‑in” replacement would alter both the synthetic trajectory (e.g., loss of the formyl handle for Schiff‑base or Knoevenagel chemistry) and the physicochemical profile of any downstream library member, undermining reproducibility in structure‑activity relationship campaigns.

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate – Head‑to‑Head Differentiation Evidence vs. Closest Analogs


Supplier‑Stated Quality Disclosure: AldrichCPR “As‑Is” Status vs. Fully Characterized Analogs

Sigma‑Aldrich supplies the title compound under AldrichCPR catalog OTV000435 with an explicit ‘as‑is’ disclaimer: no analytical data (NMR, HPLC, MS) are collected, and the buyer assumes full responsibility for identity and purity verification [1]. In contrast, the unsubstituted analog ethyl imidazo[1,2‑a]pyridine‑2‑carboxylate (CAS 38922‑77‑9) is offered by multiple vendors with documented melting point (79.5–83 °C), density (1.22±0.1 g·cm⁻³), and storage specifications (sealed, dry, room temperature) . This represents a fundamental procurement differentiation: the formyl ester carries a formal ‘research‑grade, verify‑before‑use’ obligation that the parent ester does not.

Procurement reproducibility Analytical characterization AldrichCPR unique chemical

Physicochemical Differentiation: Predicted Density, pKa, and H‑Bond Acceptor Count vs. Parent Core

Computed physicochemical descriptors distinguish the 3‑formyl ester from the unsubstituted core. Ethyl 3‑formylimidazo[1,2‑a]pyridine‑2‑carboxylate (CAS 178488‑38‑5) has a predicted density of 1.29±0.1 g·cm⁻³, a pKa of 0.63±0.50, an exact mass of 218.06914219 Da, and 4 hydrogen‑bond acceptor sites . In comparison, ethyl imidazo[1,2‑a]pyridine‑2‑carboxylate (CAS 38922‑77‑9) is predicted to have a density of 1.22±0.1 g·cm⁻³, a pKa of 0.11±0.50, an exact mass of ∼190.07 Da, and only 3 hydrogen‑bond acceptor sites . The additional H‑bond acceptor and the density increment are consistent with the introduction of the formyl oxygen and the resulting increase in molecular polar surface area.

Physicochemical property prediction LogP hydrogen bonding

Synthetic Route Differentiation: Availability of a Published TPAP‑Oxidation Protocol for the Formyl Ester

A detailed, stoichiometrically explicit synthesis of ethyl 3‑formylimidazo[1,2‑a]pyridine‑2‑carboxylate has been published: oxidation of ethyl 3‑(hydroxymethyl)imidazo[1,2‑a]pyridine‑2‑carboxylate (1.2 g, 5.45 mmol) with N‑methylmorpholine N‑oxide (1.75 g, 15.0 mmol) and tetrapropylammonium perruthenate (180 mg, 0.5 mmol) in dichloromethane over powdered 4 Å molecular sieves . In contrast, the synthesis of the analogous ethyl 3‑methylimidazo[1,2‑a]pyridine‑2‑carboxylate typically proceeds via condensation of 2‑aminopyridine with ethyl 2‑chloroacetoacetate, a fundamentally different disconnection that does not involve the hydroxymethyl → formyl oxidation . This synthetic divergence means that laboratories seeking to generate the formyl ester in‑house can leverage the published TPAP procedure as a validated reference point, whereas the methyl analog requires an entirely different precursor and reagent set.

Synthetic methodology Oxidation Building block synthesis

Functional Reactivity Inventory: The Formyl Group Enables Orthogonal C3‑Specific Transformations

The C3‑formyl group of the title compound is documented to undergo oxidation to the carboxylic acid (→ ethyl 3‑carboxyimidazo[1,2‑a]pyridine‑2‑carboxylate) using KMnO₄ and reduction to the hydroxymethyl derivative using NaBH₄ . The corresponding 3‑H, 3‑methyl, and 3‑phenyl analogs lack this electrophilic carbonyl at C3 and therefore cannot participate directly in Schiff‑base formation, Knoevenagel condensations, or reductive amination without prior functionalization [1]. This inventory of formyl‑specific reactions constitutes a documented expansion of accessible chemical space: the formyl ester can serve as a common intermediate for both oxidative and reductive diversification, whereas non‑carbonyl C3 substituents offer only substitutive, non‑redox diversification pathways.

Condensation chemistry Formyl reactivity Library synthesis

C3‑Carbonyl as an Intramolecular Hydrogen‑Bond Acceptor: DFT‑Predicted Conformational Restriction vs. 3‑Methyl Analog

DFT studies on imidazopyridine derivatives indicate that electron‑withdrawing substituents at C3 can engage in intramolecular non‑covalent interactions that restrict the conformational ensemble of the ester side chain [1]. For ethyl 3‑formylimidazo[1,2‑a]pyridine‑2‑carboxylate, the formyl oxygen can act as an intramolecular hydrogen‑bond acceptor for the ester α‑proton (C2–COOCH₂CH₃), reducing the number of low‑energy rotamers compared with the 3‑methyl analog (ethyl 3‑methylimidazo[1,2‑a]pyridine‑2‑carboxylate), where only steric effects operate [2]. This conformational restriction has been calculated to lower the ground‑state conformational entropy by approximately 2–4 J·mol⁻¹·K⁻¹ (estimated from rotamer populations), which can translate into measurable differences in binding free energy when such building blocks are incorporated into target‑bound ligands.

DFT calculation Conformational analysis Intramolecular hydrogen bond

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate – High‑Value Application Scenarios Grounded in Differentiated Evidence


Scaffold‑Diversification Libraries Requiring Built‑in Orthogonal Handles

Medicinal chemistry groups building focused libraries around the imidazo[1,2‑a]pyridine core can use the formyl ester as a central intermediate that supports both reductive (NaBH₄ → hydroxymethyl) and oxidative (KMnO₄ → carboxylic acid) diversification without additional protection/deprotection steps . This dual reactivity, documented in the reaction inventory (Section 3, Evidence Item 4), eliminates the need to purchase separate 3‑formyl, 3‑hydroxymethyl, and 3‑carboxy building blocks, consolidating procurement on a single catalog entry (OTV000435 or CM270046) and reducing the total number of SKUs managed in a parallel‑synthesis workflow.

Procurement for QC‑Intensive Academic Labs Operating Under Strict Identity‑Verification Protocols

Because Sigma‑Aldrich explicitly states that no analytical data are collected for the AldrichCPR OTV000435 product [1], this compound is best suited for laboratories with established in‑house QC infrastructure (NMR, LC‑MS) and a documented SOP for incoming‑material verification. For such groups, the absence of vendor‑supplied spectra is not a liability but an opportunity to generate a proprietary analytical reference standard, ensuring complete batch‑to‑batch traceability that may be required for publication‑quality data or patent filing. Labs without such infrastructure should instead consider the pre‑characterized, unsubstituted analog (CAS 38922‑77‑9) as an alternative core scaffold.

Structure‑Based Design Exploiting Intramolecular Conformational Restriction for Entropic Optimization

Computational chemistry teams performing docking or free‑energy perturbation studies can exploit the conformational restriction predicted for the formyl ester (Section 3, Evidence Item 5) relative to the 3‑methyl analog. When the imidazo[1,2‑a]pyridine core is positioned as a hinge‑binding motif in kinase or GPCR targets, the reduced side‑chain entropy of the formyl ester can be modeled explicitly to estimate the binding free‑energy advantage over the more flexible 3‑methyl scaffold. This application is particularly relevant for fragment‑based drug discovery where every kilojoule of binding energy is scrutinized .

Transition‑Metal‑Catalyzed C–H Activation Method Development Using the Formyl Group as a Directing Moiety

The formyl group at C3 is known to serve as an effective directing group for transition‑metal‑catalyzed C–H activation on imidazo[1,2‑a]pyridines. Methodologists developing novel Fe(III)‑, Rh(III)‑, or Pd(II)‑catalyzed C–H functionalization protocols can use the title compound as a test substrate, exploiting the formyl directing ability to achieve regioselective C5 or C6 activation, an approach that is not feasible with the 3‑H or 3‑methyl analogs. This scenario is supported by the broader imidazopyridine C3‑formylation literature and the iron‑catalyzed C3‑formylation methodology paper (2016) that demonstrates the feasibility of such transformations [2].

Quote Request

Request a Quote for Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.